

Application Notes and Protocols: Synthesis of 1-Bromoundecane from 1-Undecanol

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Compound of Interest

Compound Name: 1-Bromoundecane

Cat. No.: B050512

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Abstract

This document provides detailed protocols for the synthesis of **1-bromoundecane** from 1-undecanol, a key intermediate in various organic syntheses, including the development of novel therapeutic agents. Two primary methods are presented: the reaction of 1-undecanol with hydrobromic and sulfuric acids, and an alternative method using phosphorus tribromide. This guide includes comprehensive experimental procedures, data presentation in a structured format, and a visual representation of the experimental workflow to ensure reproducibility and accuracy in a laboratory setting.

Introduction

1-Bromoundecane serves as a versatile building block in organic chemistry.^[1] Its long alkyl chain and reactive bromo- functionality make it an ideal starting material for the synthesis of more complex molecules, including surfactants, organometallic reagents, and active pharmaceutical ingredients. The conversion of the readily available 1-undecanol to **1-bromoundecane** is a fundamental transformation. This document outlines two robust and widely applicable methods for this synthesis.

Data Presentation

The physical and chemical properties of the key reactant and product are summarized in the table below for easy reference.

Property	1-Undecanol	1-Bromoundecane
CAS Number	112-42-5	693-67-4[2]
Molecular Formula	C ₁₁ H ₂₄ O	C ₁₁ H ₂₃ Br[1][2]
Molecular Weight	172.31 g/mol	235.20 g/mol [1][2]
Appearance	Colorless liquid or solid	Colorless to yellowish liquid[1]
Boiling Point	243 °C	137-138 °C at 18 mmHg[3]
Melting Point	19 °C	-9 °C[3]
Density	0.83 g/mL at 25 °C	1.054 g/mL at 25 °C[3]
Refractive Index	n ₂₀ /D 1.440	n ₂₀ /D 1.457

Experimental Protocols

Two primary methods for the synthesis of **1-bromoundecane** from 1-undecanol are detailed below.

Method 1: Synthesis using Hydrobromic Acid and Sulfuric Acid

This protocol is adapted from the synthesis of 1-bromododecane and is a reliable method for producing primary alkyl bromides.[4]

Materials:

- 1-Undecanol
- Hydrobromic acid (48% aqueous solution)
- Concentrated sulfuric acid (98%)
- Sodium bicarbonate (saturated aqueous solution)

- Sodium chloride (saturated aqueous solution)
- Anhydrous sodium sulfate
- Diethyl ether or dichloromethane
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-undecanol (1.0 eq), hydrobromic acid (2.0 eq), and slowly add concentrated sulfuric acid (0.75 eq) while stirring and cooling in an ice bath.
- **Reaction:** Heat the mixture to reflux (approximately 90-95°C) and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and separate the organic layer from the acidic aqueous layer.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated sodium chloride solution.

- Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.
 - Purify the crude **1-bromoundecane** by vacuum distillation. Collect the fraction boiling at 137-138 °C at 18 mmHg.

Expected Yield: 80-90%

Method 2: Synthesis using Phosphorus Tribromide

This method is an alternative to the strong acid conditions of Method 1 and is particularly useful for substrates sensitive to strong acids.

Materials:

- 1-Undecanol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether or dichloromethane
- Ice
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar

- Ice bath
- Rotary evaporator

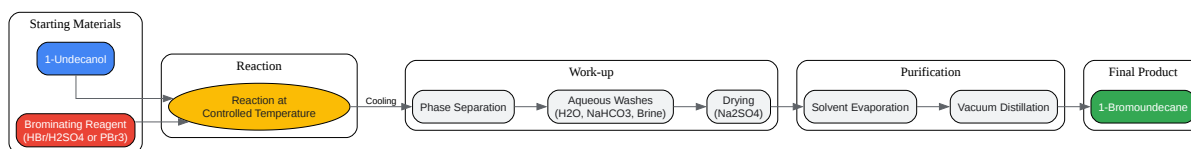
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-undecanol (1.0 eq) in anhydrous diethyl ether. Cool the flask in an ice bath.
- **Addition of PBr_3 :** Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel to the stirred solution of 1-undecanol. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- **Work-up:**
 - Carefully pour the reaction mixture over ice.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
 - Dry the organic layer over anhydrous sodium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Concentrate the solution under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation if necessary.

Expected Yield: 75-85%

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **1-bromoundecane** from 1-undecanol.



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Caption: General workflow for the synthesis of **1-bromoundecane**.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Concentrated sulfuric acid and phosphorus tribromide are highly corrosive. Handle with extreme care.
- The reaction with phosphorus tribromide can produce hydrogen bromide gas, which is toxic and corrosive. Ensure proper ventilation.
- **1-Bromoundecane** is a combustible liquid.[1] Avoid open flames and heat sources.

Conclusion

The synthesis of **1-bromoundecane** from 1-undecanol can be achieved efficiently through established methods. The choice between the hydrobromic acid/sulfuric acid method and the phosphorus tribromide method will depend on the specific requirements of the synthesis, including substrate compatibility and available equipment. The protocols provided herein offer detailed guidance to facilitate the successful and safe synthesis of this important chemical intermediate.

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